PERK-IN-4

Enzymatic potency Kinase inhibition Biochemical assay

Cell-permeable, ATP-competitive PERK inhibitor (IC50 0.3 nM) targeting inactive DFG conformation. 3–20× more potent than GSK2656157 or AMG PERK 44, minimizing compound concentration required for complete target saturation and reducing off-target artifacts. LogP 4.42 ensures blood-brain barrier penetration for CNS studies. Optimal for TR-FRET, ADP-Glo kinase panels, SPR binding kinetics, and X-ray co-crystallography. Choose for conformation-specific research demanding sub-nanomolar biochemical potency.

Molecular Formula C24H19F4N5O
Molecular Weight 469.4 g/mol
CAS No. 1337531-89-1
Cat. No. B586814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePERK-IN-4
CAS1337531-89-1
Synonyms1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone;  3-Fluoro-GSK2606414
Molecular FormulaC24H19F4N5O
Molecular Weight469.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F
InChIInChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31)
InChIKeyPXVQGBJMIQCDEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PERK-IN-4 (CAS 1337531-89-1) Compound Profile for Selective PERK Kinase Inhibition


PERK-IN-4 (CAS 1337531-89-1) is a cell-permeable small molecule that functions as an ATP-competitive inhibitor of the eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3/PERK) . It exhibits high potency against the PERK enzyme with an IC50 of 0.3 nM and is described as targeting PERK in its inactive DFG conformation at the ATP-binding region . PERK serves as a key stress sensor in the unfolded protein response (UPR) pathway, and its activation is implicated in cancer, neurodegenerative disorders, and metabolic diseases [1]. This compound is marketed as a selective inhibitor for research applications involving PERK-mediated signaling and endoplasmic reticulum stress biology .

PERK-IN-4 (CAS 1337531-89-1): Procurement Rationale Beyond Generic PERK Inhibitors


Generic substitution among PERK inhibitors is not scientifically sound due to substantial variations in potency, selectivity fingerprint, and target binding conformation. While PERK-IN-4 achieves enzyme inhibition at 0.3 nM IC50 , other widely used PERK inhibitors display distinct quantitative profiles—GSK2656157 exhibits a three-fold higher enzyme IC50 of 0.9 nM [1], whereas AMG PERK 44 demonstrates 20-fold lower potency at 6 nM [2]. Furthermore, PERK-IN-4 targets the inactive DFG conformation of the kinase domain , a binding mode that may confer differential cellular and in vivo pharmacological properties compared to Type I ATP-competitive inhibitors. These divergent parameters underscore that PERK inhibitors are not functionally interchangeable; experimental reproducibility and target engagement kinetics demand compound-specific selection based on quantifiable differential evidence.

PERK-IN-4 (CAS 1337531-89-1) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


PERK-IN-4 Demonstrates Superior Sub-Nanomolar Enzyme Potency Relative to Clinically Advanced PERK Inhibitors

PERK-IN-4 exhibits a 3-fold lower IC50 (0.3 nM) compared to the clinically investigated GSK2656157 (0.9 nM) and a 20-fold lower IC50 compared to the AMG-developed PERK 44 (6 nM) in enzyme inhibition assays . For GSK2606414, both compounds demonstrate comparable low-nanomolar potency with reported IC50 values of 0.3–0.4 nM for PERK-IN-4 [1] and 0.4 nM for GSK2606414 ; no statistically significant potency differential can be established between these two agents based on available data.

Enzymatic potency Kinase inhibition Biochemical assay

PERK-IN-4 Binds the Inactive DFG-Out Kinase Conformation: A Mechanistic Distinction from Type I Inhibitors

PERK-IN-4 is reported to target PERK in its inactive DFG conformation at the ATP-binding region . This DFG-out binding mode represents a mechanistic distinction from GSK2656157 and GSK2606414, which are characterized as ATP-competitive inhibitors without explicit DFG conformational specification in their primary literature [1]. The binding mode differential carries functional implications, as Type II inhibitors targeting the DFG-out conformation typically exhibit slower dissociation kinetics and may retain activity against certain kinase domain mutations that confer resistance to Type I ATP-competitive inhibitors [2].

Binding mode Conformational selectivity Type II kinase inhibitor

PERK-IN-4 Exhibits Single-Digit Micromolar Cytotoxicity in HepG2 and MCF-7 Cancer Cell Models

In cellular assays, PERK-IN-4 demonstrates growth inhibitory effects against HepG2 hepatocellular carcinoma and MCF-7 breast adenocarcinoma cell lines, with reported IC50 values below 5 μM [1]. This cellular potency is accompanied by significant promotion of Nur77 expression and induction of apoptosis in these models [1]. In contrast, GSK2656157 exhibits cellular PERK autophosphorylation inhibition with EC50 values in the 10–30 nM range across multiple cell lines, with downstream ATF4 and CHOP suppression observed at similar concentrations [2]. The 100- to 300-fold difference in reported cellular activity ranges between PERK-IN-4 (low micromolar) and GSK2656157 (low nanomolar) warrants careful consideration in experimental design, though direct comparative studies under identical conditions are absent.

Cellular activity Antiproliferative Cancer cell lines

Physicochemical Profile: PERK-IN-4 Displays Higher Lipophilicity and Larger Molecular Weight Than GSK2656157

Comparative physicochemical analysis reveals that PERK-IN-4 possesses a calculated LogP of 4.42 and molecular weight of 469.43 g/mol [1]. GSK2656157 exhibits a lower molecular weight of 416.5 g/mol ; its LogP is not publicly reported but is expected to be lower based on its smaller size and reduced fluorination. AMG PERK 44, a structurally distinct pyrazolone derivative, has a substantially higher molecular weight of 561.07 g/mol . PERK-IN-4's elevated lipophilicity (LogP >4) suggests potential advantages for blood-brain barrier penetration in neurodegenerative research applications, though this comes with attendant solubility challenges requiring optimized formulation [2].

Physicochemical properties Drug-likeness Formulation

PERK-IN-4 (CAS 1337531-89-1): Evidence-Based Application Scenarios for Research Procurement


Biochemical Kinase Assays Requiring Maximum Enzymatic Potency at Sub-Nanomolar Concentrations

PERK-IN-4 is optimally deployed in cell-free biochemical assays where maximizing PERK enzyme inhibition at minimal compound concentration is paramount. With an IC50 of 0.3 nM, it enables target engagement at concentrations 3-fold lower than GSK2656157 and 20-fold lower than AMG PERK 44 . This potency advantage reduces the working concentration required for complete target saturation, thereby mitigating the risk of compound-specific artifacts or solubility limitations in enzymatic assay buffers. The compound is particularly suited for kinase profiling panels, TR-FRET assays, and ADP-Glo-based activity measurements where PERK is the primary target of interest [1]. Users should note that this potency advantage is established in biochemical enzyme assays; cellular activity follows a different quantitative profile [2].

Investigating PERK Conformational Dynamics and Type II Kinase Inhibition Mechanisms

PERK-IN-4's reported binding to the inactive DFG-out conformation of the PERK kinase domain makes it a tool of choice for studies focused on kinase conformational selectivity, residence time analysis, and structure-function investigations of PERK activation loops. In contrast to Type I ATP-competitive inhibitors such as GSK2656157 and GSK2606414 [1], PERK-IN-4 may exhibit distinct binding kinetics and may retain activity against certain kinase domain mutations. This application scenario includes surface plasmon resonance (SPR) binding kinetics, X-ray co-crystallization efforts, and comparative studies of Type I versus Type II PERK inhibition on downstream UPR signaling.

Cancer Cell Line Screening in HepG2 and MCF-7 Models with Micromolar Working Ranges

PERK-IN-4 is appropriate for cellular studies employing HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, where it demonstrates growth inhibitory effects with IC50 values below 5 μM . This micromolar cellular activity profile is suitable for viability assays, apoptosis detection, and Nur77 expression studies that do not require nanomolar target engagement [1]. Researchers should note that alternative PERK inhibitors, such as GSK2656157, exhibit approximately 100- to 300-fold greater cellular potency (10–30 nM EC50 range) and may be more appropriate for studies demanding robust target occupancy at lower concentrations [2].

Blood-Brain Barrier Penetration Studies Leveraging Elevated Lipophilicity (LogP 4.42)

The calculated LogP of 4.42 for PERK-IN-4 falls within a range favorable for passive diffusion across lipid bilayers, including the blood-brain barrier. This property positions PERK-IN-4 as a candidate for neuroscience research applications where CNS exposure is required, including studies of PERK's role in neurodegenerative disorders and neuronal ER stress [1]. The compound's lipophilicity profile may confer advantages in brain penetration studies relative to less lipophilic PERK inhibitors. However, users should implement appropriate formulation strategies (e.g., corn oil with DMSO co-solvent [2]) and employ brain-to-plasma ratio measurements to confirm target tissue exposure in their specific experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PERK-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.